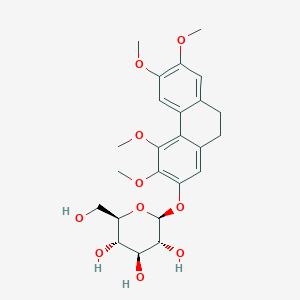![molecular formula C13H14N2O B2906287 N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide CAS No. 2361645-99-8](/img/structure/B2906287.png)
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of solid tumors and hematological malignancies.
作用機序
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide selectively targets the DNA-binding domain of Pol I and prevents its interaction with the promoter region of rRNA genes, leading to the inhibition of Pol I transcription and the reduction of rRNA synthesis. This results in the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide also induces DNA damage and activates the DNA damage response pathway, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been shown to have potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has also been shown to enhance the anti-cancer activity of other chemotherapy agents, such as doxorubicin and gemcitabine.
実験室実験の利点と制限
One advantage of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its selectivity for Pol I transcription, which minimizes off-target effects and toxicity to normal cells. Another advantage is its ability to induce DNA damage and activate the DNA damage response pathway, which may overcome the resistance of cancer cells to chemotherapy. However, one limitation of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its relatively low solubility and bioavailability, which may affect its efficacy in clinical settings. Another limitation is the potential for the development of resistance to N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, which may require the use of combination therapies to overcome.
将来の方向性
For N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide research include the optimization of its synthesis method and formulation to improve its solubility and bioavailability. Further preclinical and clinical studies are needed to evaluate its safety and efficacy in different cancer types and patient populations. The development of biomarkers for patient selection and response prediction may also enhance the clinical utility of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide. Additionally, the combination of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide with other chemotherapy agents or targeted therapies may improve its anti-cancer activity and overcome the development of resistance.
合成法
The synthesis of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-methyl-2-propen-1-amine to obtain the desired product. The yield of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.
科学的研究の応用
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been extensively studied for its anti-cancer activity, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in preclinical studies for the treatment of solid tumors such as breast, ovarian, and pancreatic cancer. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide works by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-4-13(16)15(3)10(2)12-7-5-6-11(8-12)9-14/h4-8,10H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLLXDFLRVAWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

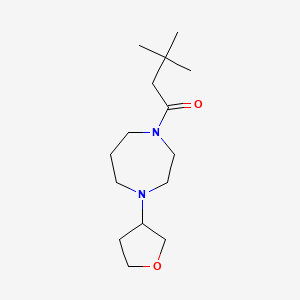
![2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2906205.png)

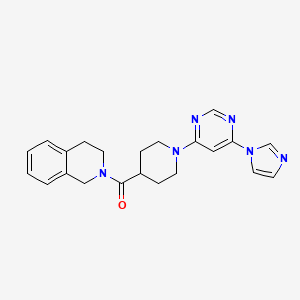

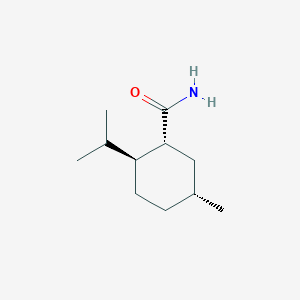


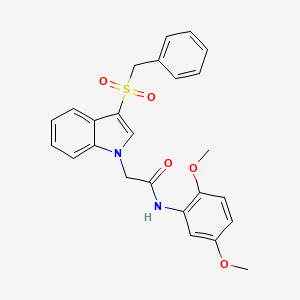
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)
